molecular formula C20H21ClFN3O2 B12153524 N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide

Cat. No.: B12153524
M. Wt: 389.8 g/mol
InChI Key: DWKULHYELSMWDJ-UHFFFAOYSA-N
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Description

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide typically involves multiple steps One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivativeFinally, the propyl chain and the methoxyacetamide group are introduced through additional substitution and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methoxyacetamide

InChI

InChI=1S/C20H21ClFN3O2/c1-27-13-20(26)23-11-5-10-19-24-17-8-2-3-9-18(17)25(19)12-14-15(21)6-4-7-16(14)22/h2-4,6-9H,5,10-13H2,1H3,(H,23,26)

InChI Key

DWKULHYELSMWDJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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